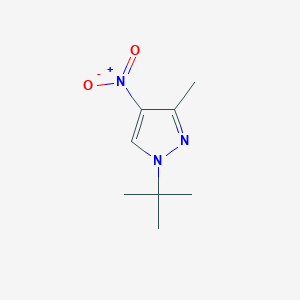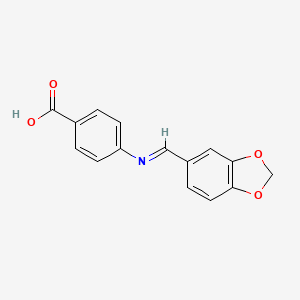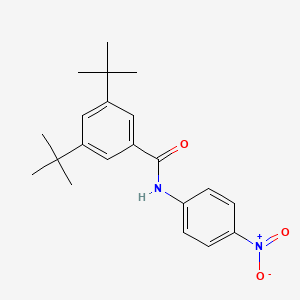![molecular formula C18H25NO5 B12469124 5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B12469124.png)
5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexyloxycarbonyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a butanoic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Méthodes De Préparation
The synthesis of 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with hexanol to form 4-(hexyloxy)benzoic acid. This intermediate is then subjected to a carbamoylation reaction with butanoic acid derivatives under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyloxycarbonyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID stands out due to its unique combination of functional groups. Similar compounds include:
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: Known for its antibacterial and antinociceptive properties.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: Investigated for its anticancer and anti-leishmanial activities
Propriétés
Formule moléculaire |
C18H25NO5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5-(4-hexoxycarbonylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25NO5/c1-2-3-4-5-13-24-18(23)14-9-11-15(12-10-14)19-16(20)7-6-8-17(21)22/h9-12H,2-8,13H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
CHAPKRLWMALTDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12469042.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12469050.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12469058.png)
![N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4,4-dimethyl-2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)-3-oxopentanamide](/img/structure/B12469072.png)

![ethyl 4-bromo-2-chloro-7-oxo-6-[(phenylcarbonyl)amino]-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B12469083.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469090.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B12469098.png)
![2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)

![3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
![Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate](/img/structure/B12469132.png)

